molecular formula C24H20N2O5 B11547675 4-[(E)-{[(3-Methylphenyl)formamido]imino}methyl]phenyl 2-(acetyloxy)benzoate

4-[(E)-{[(3-Methylphenyl)formamido]imino}methyl]phenyl 2-(acetyloxy)benzoate

Cat. No.: B11547675
M. Wt: 416.4 g/mol
InChI Key: BZTSBGUQJVZIOG-MFKUBSTISA-N
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Description

4-[(E)-{[(3-Methylphenyl)formamido]imino}methyl]phenyl 2-(acetyloxy)benzoate is a complex organic compound that features both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(3-Methylphenyl)formamido]imino}methyl]phenyl 2-(acetyloxy)benzoate typically involves multiple steps. One common route includes the formation of the imine bond through the reaction of an aldehyde with an amine. The esterification process involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can occur at the imine bond, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can take place at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

    Oxidation: Products may include benzoic acid derivatives.

    Reduction: The major product is the corresponding amine.

    Substitution: Substituted aromatic compounds are typically formed.

Scientific Research Applications

4-[(E)-{[(3-Methylphenyl)formamido]imino}methyl]phenyl 2-(acetyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(3-Methylphenyl)formamido]imino}methyl]phenyl 2-(acetyloxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[(3-Methylphenyl)formamido]imino}methyl]phenyl 2-(acetyloxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

[4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2-acetyloxybenzoate

InChI

InChI=1S/C24H20N2O5/c1-16-6-5-7-19(14-16)23(28)26-25-15-18-10-12-20(13-11-18)31-24(29)21-8-3-4-9-22(21)30-17(2)27/h3-15H,1-2H3,(H,26,28)/b25-15+

InChI Key

BZTSBGUQJVZIOG-MFKUBSTISA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3OC(=O)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3OC(=O)C

Origin of Product

United States

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